

Physical and chemical properties of 16-Methoxystrychnine

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Compound of Interest

Compound Name: 16-Methoxystrychnine

Cat. No.: B15588168

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16-Methoxystrychnine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **16-Methoxystrychnine** is limited in publicly available scientific literature. The information presented in this guide is largely extrapolated from data on its parent compound, strychnine, and related analogs. All quantitative data for **16-Methoxystrychnine** should be considered as estimations and require experimental verification.

Introduction

16-Methoxystrychnine is a derivative of the highly toxic alkaloid, strychnine. It belongs to the family of Strychnos alkaloids, which are known for their potent effects on the central nervous system. The introduction of a methoxy group at the 16-position of the strychnine core structure is anticipated to modulate its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known and predicted properties of **16-Methoxystrychnine**, along with general experimental protocols for its analysis and a discussion of its potential biological significance.

Physical and Chemical Properties

Due to the scarcity of direct experimental data for **16-Methoxystrychnine**, the following table summarizes its predicted physical and chemical properties. These estimations are based on



the known values for strychnine and general principles of chemical structure-property relationships.

Property	Value (16- Methoxystrychnine)	Reference Compound: Strychnine	Reference Compound: Brucine
Molecular Formula	C22H24N2O3	C21H22N2O2	C23H26N2O4
Molecular Weight	364.44 g/mol [1]	334.41 g/mol	394.46 g/mol
Melting Point	Estimated: 200-220 °C	270 °C[2]	178-179 °C
Boiling Point	Estimated: > 270 °C (decomposes)	270 °C at 5 mmHg (decomposes)[3]	Decomposes
Solubility	Predicted to be soluble in chloroform, ethanol, and benzene; sparingly soluble in water and ether.	Soluble in chloroform (1 g/6.5 mL), pyridine (1 g/80 mL), benzene (1 g/150 mL), ethanol (1 g/182 mL), and methanol (1 g/250 mL). Slightly soluble in ether and insoluble in water.[4]	Soluble in chloroform, ethanol, and ether.
рКа	Estimated: ~7.5-8.5	8.26	8.16

Spectral Data (Predicted)

The following are predicted spectral characteristics for **16-Methoxystrychnine** based on the known spectra of strychnine and the expected influence of a methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex, similar to that of strychnine.
 [5][6] Key differences would include a singlet at approximately 3.5-4.0 ppm corresponding to the methoxy protons. The chemical shifts of protons in proximity to the C-16 position would also be affected.



• 13C NMR: The carbon NMR spectrum would show an additional signal in the 50-60 ppm range for the methoxy carbon. The chemical shift of C-16 would be significantly shifted downfield due to the electron-donating effect of the methoxy group. Other carbons in the vicinity may also experience minor shifts.[5]

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 364. The fragmentation pattern would likely be similar to strychnine, with characteristic losses of fragments corresponding to the complex ring system.[7][8] The presence of the methoxy group may introduce additional fragmentation pathways, such as the loss of a methyl radical (CH₃) or formaldehyde (CH₂O).

Infrared (IR) Spectroscopy

The IR spectrum of **16-Methoxystrychnine** is predicted to exhibit characteristic absorption bands for the following functional groups:

- C-O-C stretch (ether): A strong band in the region of 1050-1150 cm⁻¹.
- C=O stretch (lactone): A strong band around 1740 cm⁻¹.
- C=C stretch (aromatic and olefinic): Bands in the 1600-1650 cm⁻¹ region.
- C-H stretch (aromatic and aliphatic): Bands in the 2800-3100 cm⁻¹ region.

Experimental Protocols

The following are general experimental protocols that can be adapted for the analysis of **16-Methoxystrychnine**.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small amount of the purified, dry compound is packed into a capillary tube, which is then heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.



Determination of Solubility

The solubility in various solvents can be determined by adding a known excess amount of **16-Methoxystrychnine** to a fixed volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a high-field NMR spectrometer using a suitable deuterated solvent, such as chloroform-d (CDCl₃).
- Mass Spectrometry: Mass spectra can be obtained using techniques like electron ionization (EI) or electrospray ionization (ESI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight).
- Infrared Spectroscopy: IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

Biological Activity and Signaling Pathways Mechanism of Action (Predicted)

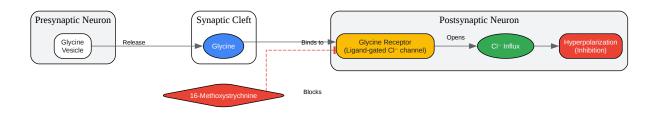
The biological activity of **16-Methoxystrychnine** is predicted to be similar to that of strychnine, acting as a competitive antagonist of glycine receptors in the central nervous system.[9][10][11] Glycine is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem. By blocking the binding of glycine to its receptors, strychnine and its analogs reduce inhibitory neurotransmission, leading to an increase in neuronal excitability and, at high doses, convulsions.

The introduction of a methoxy group at the 16-position could potentially alter the binding affinity and selectivity of the molecule for different glycine receptor subtypes. Structure-activity relationship studies on strychnine analogs have shown that modifications to the core structure can significantly impact potency.[9]

Signaling Pathway of Glycine Receptor Antagonism



The following diagram illustrates the general signaling pathway affected by strychnine-like compounds.



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Caption: Antagonism of the glycine receptor by **16-Methoxystrychnine**.

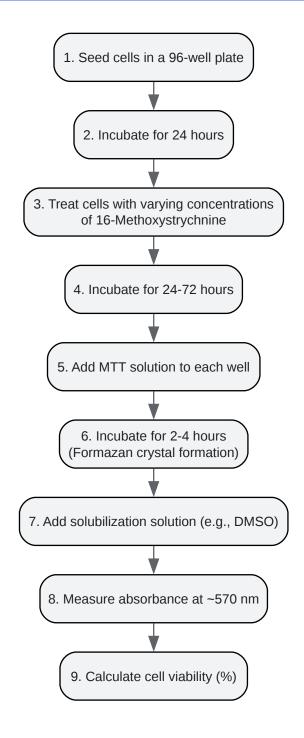
Cytotoxicity (Predicted)

Strychnine exhibits significant cytotoxicity, and it is expected that **16-Methoxystrychnine** would also be cytotoxic.[12] The degree of cytotoxicity would need to be determined experimentally. A common method for assessing cytotoxicity is the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general workflow for assessing the cytotoxicity of **16-Methoxystrychnine** using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.





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Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

16-Methoxystrychnine represents an interesting, yet understudied, derivative of strychnine. Based on the structure of its parent compound, it is predicted to be a potent neurotoxin that



acts as a glycine receptor antagonist. The addition of a methoxy group at the 16-position likely influences its physicochemical properties and may modulate its biological activity. Further experimental investigation is crucial to fully characterize this compound and understand its potential applications or toxicological significance. The protocols and predicted data presented in this guide provide a foundation for future research endeavors.

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